Physicochemical properties of 9-Decenyltriethoxysilane
Physicochemical properties of 9-Decenyltriethoxysilane
An In-Depth Technical Guide to the Physicochemical Properties of 9-Decenyltriethoxysilane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Decenyltriethoxysilane, a versatile organofunctional silane coupling agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and characterization of this compound, offering field-proven insights into its application and handling.
Molecular Identity and Core Properties
9-Decenyltriethoxysilane belongs to the family of organofunctional alkoxysilanes. Its unique bifunctional nature, featuring a terminal alkene group and a hydrolyzable triethoxysilyl group, allows it to act as a molecular bridge between organic and inorganic materials. This characteristic is fundamental to its utility in surface modification, adhesion promotion, and the synthesis of hybrid materials.
Key Identifiers:
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Chemical Name: 9-Decenyltriethoxysilane
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CAS Number: 16415-17-9
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Molecular Formula: C₁₆H₃₄O₃Si
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Molecular Weight: 302.53 g/mol
The structure of 9-Decenyltriethoxysilane is depicted below:
Caption: Chemical structure of 9-Decenyltriethoxysilane.
Tabulated Physicochemical Data
The fundamental physical and chemical properties of 9-Decenyltriethoxysilane are summarized in the table below. These parameters are critical for its handling, storage, and application in various experimental settings.
| Property | Value |
| Appearance | Colorless Liquid |
| Odor | Mild |
| Boiling Point | 140-142 °C at 4 mmHg |
| Density | 0.887 g/cm³ at 25 °C |
| Refractive Index (n²⁰/D) | 1.431 |
| Flash Point | 135 °C (275 °F) |
| Solubility | Immiscible in water; soluble in organic solvents |
| Moisture Sensitivity | Reacts with water/moisture |
Reactivity Profile: The Chemistry of Silane Coupling
The efficacy of 9-Decenyltriethoxysilane as a coupling agent is rooted in the reactivity of its triethoxysilyl group. This functionality undergoes a two-step process of hydrolysis and condensation, which is essential for forming a stable bond with inorganic substrates.
Hydrolysis and Condensation Mechanism
In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base.[1] The resulting silanols are unstable and readily condense with other silanols or with hydroxyl groups on the surface of an inorganic substrate (like silica or metal oxides) to form stable siloxane (Si-O-Si) bonds.[2][3] This process effectively grafts the decenyl functional group onto the substrate surface.
The general mechanism is as follows:
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Hydrolysis: The three ethoxy groups are sequentially replaced by hydroxyl groups. The rate of hydrolysis is influenced by pH, with acid-catalyzed hydrolysis generally being faster.[2]
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Condensation: The newly formed silanol groups condense with each other (oligomerization) or with surface hydroxyls, releasing water or ethanol.
Caption: Hydrolysis and condensation workflow of an alkoxysilane.
Stability and Incompatibility
9-Decenyltriethoxysilane is sensitive to moisture and should be stored in a tightly sealed container in a dry, well-ventilated place.[4] Thermal breakdown may produce carbon oxides, silicon dioxide, and other hazardous compounds.[5] It is incompatible with strong oxidizing agents and strong acids.[4] While some organosilanes show thermal stability up to several hundred degrees Celsius, the specific thermal decomposition temperature for 9-Decenyltriethoxysilane is not widely reported, but similar compounds start to decompose at moderate temperatures.[6][7]
Spectroscopic and Analytical Characterization
Verifying the identity and purity of 9-Decenyltriethoxysilane is crucial. Spectroscopic methods provide a "fingerprint" of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 9-Decenyltriethoxysilane will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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~2975, 2927, 2856 cm⁻¹: C-H stretching vibrations of the alkyl chains.
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~1641 cm⁻¹: C=C stretching of the terminal vinyl group.
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~1100-1080 cm⁻¹: Strong, broad Si-O-C stretching vibrations.
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~960 cm⁻¹: Associated with Si-O-Et groups.
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~780 cm⁻¹: Si-C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum will show distinct signals for the ethoxy group protons (a quartet around 3.8 ppm and a triplet around 1.2 ppm), the protons of the decenyl chain (multiple signals between ~0.8 and 2.1 ppm), and the terminal vinyl protons (~4.9-5.8 ppm).
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¹³C NMR: Will show corresponding signals for all unique carbon atoms.
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²⁹Si NMR: A single resonance is expected in the range of -45 to -50 ppm, characteristic of a trialkoxysilane.[3] Upon hydrolysis and condensation, this signal will shift, allowing the reaction to be monitored.[8]
Field-Proven Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a trusted, self-validating methodology for creating a hydrophobic surface on silica nanoparticles using 9-Decenyltriethoxysilane. The causality behind each step is explained to ensure reproducibility and success.
Objective: To covalently bond 9-Decenyltriethoxysilane to the surface of silica nanoparticles, rendering them hydrophobic.
Materials:
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Silica nanoparticles (e.g., 100 nm diameter)
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9-Decenyltriethoxysilane
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Anhydrous Toluene
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Triethylamine (as a catalyst and HCl scavenger if starting from a chlorosilane, but here acts as a base catalyst)
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Methanol
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Deionized Water
Experimental Workflow:
Caption: Experimental workflow for nanoparticle surface modification.
Step-by-Step Methodology:
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Activation of Substrate:
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Disperse 1 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of deionized water and concentrated hydrochloric acid.
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Causality: This acid treatment cleans the silica surface and ensures it is fully hydroxylated (covered in -OH groups), which are the reactive sites for silanization.
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Stir the suspension vigorously for 2 hours at room temperature.
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Centrifuge the nanoparticles, discard the supernatant, and wash with deionized water until the pH is neutral. Dry the activated nanoparticles in an oven at 120°C overnight.
-
-
Silanization Reaction:
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Disperse the 1 g of dried, activated silica nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser. Use sonication to ensure a fine dispersion.
-
Causality: Anhydrous solvent is critical to prevent premature self-condensation (oligomerization) of the silane in the bulk solution, promoting surface reaction instead.
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Add 1 mL of 9-Decenyltriethoxysilane and 0.2 mL of triethylamine to the suspension.
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Causality: Triethylamine acts as a base catalyst to promote the condensation reaction between the silanol groups (formed in-situ from residual water on the silica surface) and the surface hydroxyls.
-
Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.
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Causality: Refluxing provides the necessary activation energy for the covalent bond formation. A nitrogen atmosphere prevents atmospheric moisture from interfering with the reaction.
-
-
Purification and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Centrifuge the suspension to collect the surface-modified nanoparticles.
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Wash the nanoparticles sequentially with toluene (3 times) and then methanol (3 times) to remove any unreacted silane and by-products.
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Causality: Thorough washing is a self-validating step. If unreacted silane remains, characterization results will be inaccurate. Toluene removes non-polar impurities, while methanol removes polar impurities.
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Dry the final product in a vacuum oven at 60°C for 24 hours.
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Validation: The success of the modification can be confirmed by observing a change from a hydrophilic to a hydrophobic powder (e.g., it will float on water) and through instrumental analysis like Thermogravimetric Analysis (TGA) to quantify the organic grafting density.
Safety and Handling
As a reactive chemical, proper handling of 9-Decenyltriethoxysilane is imperative.
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Hazards: Causes skin and serious eye irritation.[5][9] May cause respiratory irritation.[9][10] It is a flammable liquid and vapor.[5]
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9] Handle in a well-ventilated area or under a chemical fume hood.[10]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention.
Concluding Remarks
9-Decenyltriethoxysilane is a valuable molecule for creating robust, covalently-bound organic layers on inorganic surfaces. Its utility is derived directly from its physicochemical properties: the hydrolytic instability of the triethoxysilyl group enables surface reaction, while the long, non-polar decenyl chain imparts hydrophobicity and a site for further organic reactions (e.g., polymerization). A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is essential for its successful and safe application in advanced materials and drug development research.
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